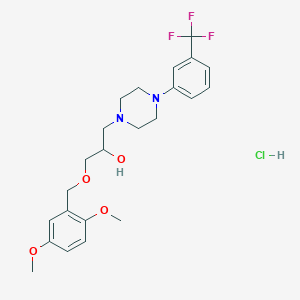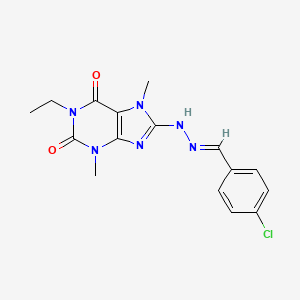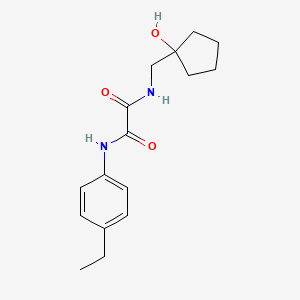![molecular formula C20H18N2O4S2 B2413254 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide CAS No. 922062-27-9](/img/structure/B2413254.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H17IN2O3 . It includes a dibenzo[b,f][1,4]oxazepin ring system, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms .Scientific Research Applications
Catalytic Enantioselective Synthesis : Research demonstrates the use of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions. For instance, Munck et al. (2017) reported an aza-Reformatsky reaction using cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivity (Munck et al., 2017).
Enantioselective Alkylation : Another study by Munck et al. (2017) explored the enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines, highlighting their potential in asymmetric synthesis (Munck et al., 2017).
Antimicrobial and Antiproliferative Agents : El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, including compounds related to dibenzo[b,f][1,4]oxazepines, which exhibited potent cytotoxic and antimicrobial activities (El-Gilil, 2019).
Carbonic Anhydrase Inhibition : Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).
Antimalarial and COVID-19 Drug Potential : Fahim and Ismael (2021) investigated the reactivity of sulfonamides, including benzo[b][1,4]oxazepine derivatives, for potential antimalarial activity and as COVID-19 drugs (Fahim & Ismael, 2021).
Asymmetric Synthesis of Derivatives : Research by Ren et al. (2014) successfully achieved asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, useful in synthesizing optically active derivatives (Ren et al., 2014).
Biomass-Involved Synthesis : Zhang et al. (2015) established a method for assembling diversified benzo-fused N-heterocycles including dibenzo[b,e][1,4]oxazepin derivatives, contributing to sustainable chemical synthesis (Zhang et al., 2015).
Asymmetric Transfer Hydrogenation : More and Bhanage (2017) reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high enantioselectivity and conversion in water (More & Bhanage, 2017).
Synthesis of N-Arylated Derivatives : The synthesis of novel N-arylated derivatives of dibenzo[b,e][1,4]oxazepin has been explored, showcasing their utility in pharmaceutical chemistry (Quintero et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a crucial role in the reward and pleasure centers of the brain. This inhibition can alter the biochemical signaling pathways within the brain cells.
Future Directions
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-22-16-6-4-5-7-18(16)26-17-10-9-14(12-15(17)20(22)23)21-28(24,25)19-11-8-13(2)27-19/h4-12,21H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPORLBXQDPJJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2413173.png)


![2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2413176.png)

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)

![(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413192.png)
